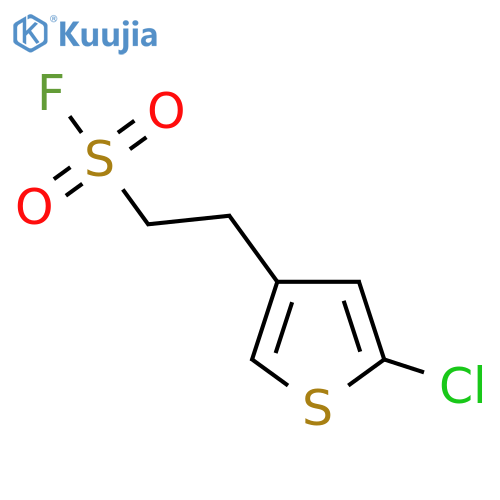

Cas no 2229591-53-9 (2-(5-Chlorothiophen-3-yl)ethane-1-sulfonyl fluoride)

2-(5-Chlorothiophen-3-yl)ethane-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 2229591-53-9

- EN300-1987487

- 2-(5-chlorothiophen-3-yl)ethane-1-sulfonyl fluoride

- 2-(5-Chlorothiophen-3-yl)ethane-1-sulfonyl fluoride

-

- インチ: 1S/C6H6ClFO2S2/c7-6-3-5(4-11-6)1-2-12(8,9)10/h3-4H,1-2H2

- InChIKey: HDIDRAFTKVWNPH-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(=CS1)CCS(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 227.9481776g/mol

- どういたいしつりょう: 227.9481776g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 70.8Ų

2-(5-Chlorothiophen-3-yl)ethane-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1987487-0.25g |

2-(5-chlorothiophen-3-yl)ethane-1-sulfonyl fluoride |

2229591-53-9 | 0.25g |

$1472.0 | 2023-09-16 | ||

| Enamine | EN300-1987487-5g |

2-(5-chlorothiophen-3-yl)ethane-1-sulfonyl fluoride |

2229591-53-9 | 5g |

$4641.0 | 2023-09-16 | ||

| Enamine | EN300-1987487-10g |

2-(5-chlorothiophen-3-yl)ethane-1-sulfonyl fluoride |

2229591-53-9 | 10g |

$6882.0 | 2023-09-16 | ||

| Enamine | EN300-1987487-10.0g |

2-(5-chlorothiophen-3-yl)ethane-1-sulfonyl fluoride |

2229591-53-9 | 10g |

$6882.0 | 2023-05-26 | ||

| Enamine | EN300-1987487-1.0g |

2-(5-chlorothiophen-3-yl)ethane-1-sulfonyl fluoride |

2229591-53-9 | 1g |

$1599.0 | 2023-05-26 | ||

| Enamine | EN300-1987487-2.5g |

2-(5-chlorothiophen-3-yl)ethane-1-sulfonyl fluoride |

2229591-53-9 | 2.5g |

$3136.0 | 2023-09-16 | ||

| Enamine | EN300-1987487-5.0g |

2-(5-chlorothiophen-3-yl)ethane-1-sulfonyl fluoride |

2229591-53-9 | 5g |

$4641.0 | 2023-05-26 | ||

| Enamine | EN300-1987487-1g |

2-(5-chlorothiophen-3-yl)ethane-1-sulfonyl fluoride |

2229591-53-9 | 1g |

$1599.0 | 2023-09-16 | ||

| Enamine | EN300-1987487-0.05g |

2-(5-chlorothiophen-3-yl)ethane-1-sulfonyl fluoride |

2229591-53-9 | 0.05g |

$1344.0 | 2023-09-16 | ||

| Enamine | EN300-1987487-0.5g |

2-(5-chlorothiophen-3-yl)ethane-1-sulfonyl fluoride |

2229591-53-9 | 0.5g |

$1536.0 | 2023-09-16 |

2-(5-Chlorothiophen-3-yl)ethane-1-sulfonyl fluoride 関連文献

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

2-(5-Chlorothiophen-3-yl)ethane-1-sulfonyl fluorideに関する追加情報

2-(5-Chlorothiophen-3-yl)ethane-1-sulfonyl Fluoride: A Comprehensive Overview

The compound 2-(5-Chlorothiophen-3-yl)ethane-1-sulfonyl fluoride (CAS No. 2229591-53-9) is a highly specialized chemical entity with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a sulfonyl fluoride group with a substituted thiophene ring. The sulfonyl fluoride functional group is known for its reactivity and versatility in organic synthesis, making this compound a valuable building block in modern chemistry.

Recent advancements in synthetic chemistry have highlighted the importance of sulfonyl fluorides as intermediates in the preparation of bioactive molecules. For instance, studies have demonstrated that the thiophene ring in this compound can be easily modified to introduce additional functional groups, enhancing its utility in drug design. The chlorine substituent at the 5-position of the thiophene ring further contributes to the compound's stability and reactivity, making it an ideal candidate for various transformations.

One of the most notable applications of 2-(5-Chlorothiophen-3-yl)ethane-1-sulfonyl fluoride is in the synthesis of sulfonamides, which are widely used as intermediates in pharmaceutical development. The conversion of sulfonyl fluorides to sulfonamides is a well-established reaction that can be achieved under mild conditions, making this compound particularly appealing for large-scale production. Recent research has also explored the use of this compound in the preparation of novel materials with unique electronic properties, further expanding its potential applications.

From a structural perspective, the molecule consists of a central sulfonyl group connected to an ethane chain and a substituted thiophene ring. The thiophene ring is a five-membered aromatic heterocycle that imparts stability and aromaticity to the molecule. The presence of the chlorine atom at the 5-position introduces electron-withdrawing effects, which can influence both the electronic properties and reactivity of the compound. This structural feature makes it highly versatile for various chemical transformations.

In terms of synthesis, 2-(5-Chlorothiophen-3-yl)ethane-1-sulfonyl fluoride can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. Recent studies have focused on optimizing these synthetic routes to improve yield and reduce costs. For example, microwave-assisted synthesis has been shown to significantly accelerate reaction times while maintaining high purity levels.

The physical properties of this compound are also worth noting. It has a melting point of approximately 60°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its stability under various conditions has been extensively studied, with results indicating that it remains stable under normal storage conditions but reacts readily under specific reaction conditions.

Looking ahead, the demand for compounds like 2-(5-Chlorothiophen-3-yl)ethane-1-sulfonyl fluoride is expected to grow as researchers continue to explore new applications in drug discovery and materials science. Its unique combination of reactivity and stability makes it an invaluable tool for chemists working at the forefront of these fields.

2229591-53-9 (2-(5-Chlorothiophen-3-yl)ethane-1-sulfonyl fluoride) 関連製品

- 1805040-76-9(2-(Difluoromethyl)-3-methoxypyridine-5-sulfonamide)

- 2229258-44-8(1,1,1-trifluoro-3-(2-methylpyridin-4-yl)propan-2-ol)

- 1998651-01-6((2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid)

- 1805490-34-9(Ethyl 2-cyano-5-formyl-4-methylbenzoate)

- 2227852-11-9((2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid)

- 1721-51-3(D-alpha-Tocotrienol)

- 338759-23-2(3-(Pyridin-3-yloxy)-5-(trifluoromethyl)pyridine-2-carboxamide)

- 1270347-56-2(3-amino-3-(1H-indol-6-yl)propan-1-ol)

- 1158209-89-2(5-(methoxymethyl)-4-methyl-furan-2-sulfonamide)

- 866347-00-4((2Z)-2-(benzenesulfonamidoimino)-8-methoxy-N-(3-methylphenyl)-2H-chromene-3-carboxamide)